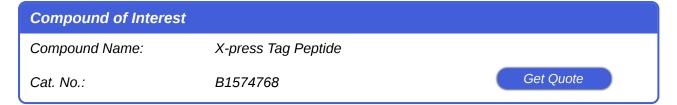


Application Notes and Protocols for Anti-Xpress Antibody in Western Blotting

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Anti-Xpress monoclonal antibody in Western Blotting applications. The Xpress™ epitope tag (Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys) is a widely used tool for the detection, purification, and localization of recombinant proteins.[1][2][3] This protocol outlines the necessary steps from sample preparation to signal detection to ensure specific and sensitive detection of Xpress-tagged fusion proteins.

Data Presentation

For optimal results, careful titration of antibodies and optimization of experimental conditions are crucial. The following tables provide recommended starting concentrations and ranges for key quantitative parameters in a Western Blotting experiment using an Anti-Xpress antibody.

Table 1: Antibody Dilutions



Antibody Type	Recommended Starting Dilution	Dilution Range	Diluent
Anti-Xpress Primary Antibody	1:5000	1:1000 - 1:10,000	5% non-fat dry milk or BSA in TBST/PBST
HRP-conjugated Secondary Antibody	1:10,000	1:5000 - 1:20,000	5% non-fat dry milk or BSA in TBST/PBST

Note: The optimal antibody concentration should be determined experimentally for each specific application and protein of interest.[4]

Table 2: Reagent and Buffer Compositions

Reagent/Buffer	Composition	
Cell Lysis Buffer (e.g., NP-40)	50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA (pH 8.0). Freshly add protease and phosphatase inhibitors.[5]	
SDS-PAGE Sample Buffer (4x)	2% SDS, 10% glycerol, 100 mM DTT, 60 mM Tris pH 6.8, and 0.001% bromophenol blue.	
Transfer Buffer (Tris-Glycine)	25 mM Tris, 192 mM glycine, 20% v/v methanol, pH 8.3.	
TBST (Tris-Buffered Saline with Tween 20)	10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.05% Tween 20.	
Blocking Buffer	5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.	

Experimental Protocols

This section details the step-by-step methodology for performing a Western Blot to detect Xpress-tagged proteins.

Sample Preparation and Protein Quantification



· Cell Lysis:

- For adherent cells, wash the cell culture dish with ice-cold PBS.
- Add an appropriate volume of ice-cold lysis buffer (e.g., 0.8-1 ml for a 10-cm dish with >70% confluency).
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- For suspension cells, pellet the cells and resuspend in lysis buffer.
- Pipette the cell suspension up and down multiple times and sonicate briefly on ice to ensure complete lysis.
- Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (containing the protein lysate) to a fresh tube.
- · Protein Quantification:
 - Determine the protein concentration of the lysate using a standard protein assay, such as the BCA Protein Assay. This is crucial for ensuring equal loading of protein in each lane of the gel.

SDS-PAGE and Protein Transfer

- Sample Loading:
 - \circ Mix the desired amount of protein lysate (typically 20-50 μ g) with SDS-PAGE sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes.
 - Load the samples and a pre-stained protein ladder into the wells of an SDSpolyacrylamide gel.
- Electrophoresis:



 Run the gel according to the manufacturer's instructions. The voltage and run time will depend on the gel percentage and apparatus.

Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. PVDF membranes are often preferred for their higher protein binding capacity.
- Perform the transfer using a wet or semi-dry transfer system. For wet transfer, a common condition is 100V for 1 hour.

Immunodetection

- · Blocking:
 - After transfer, wash the membrane briefly with TBST.
 - Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the Anti-Xpress primary antibody in blocking buffer to the desired concentration (e.g., 1:5000).
 - Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated anti-mouse secondary antibody in blocking buffer.



- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Final Washes:
 - Repeat the washing step (three times for 5-10 minutes each with TBST) to remove unbound secondary antibody.

Signal Detection

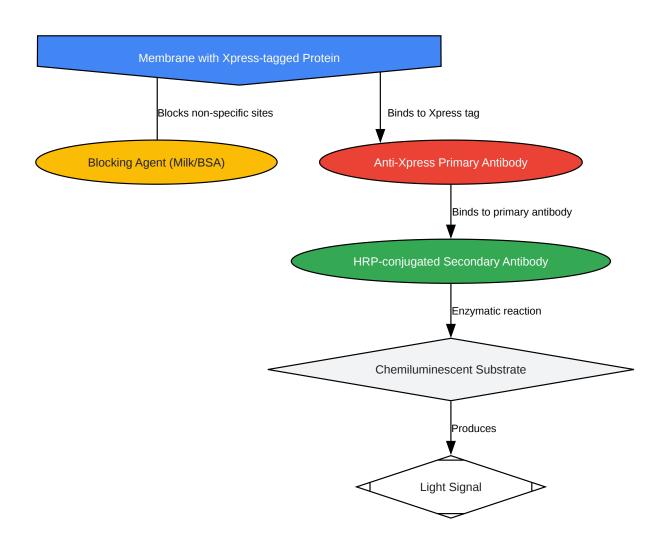
- Chemiluminescent Detection:
 - Prepare the chemiluminescent substrate according to the manufacturer's instructions.
 - Incubate the membrane with the substrate for 1-5 minutes.
 - Capture the chemiluminescent signal using an imager or by exposing the membrane to Xray film.

Mandatory Visualization

The following diagrams illustrate the key workflows in the Anti-Xpress Western Blotting protocol.







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